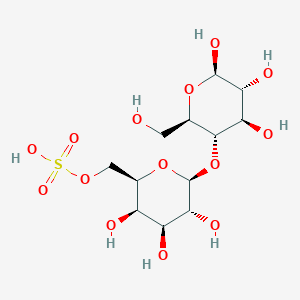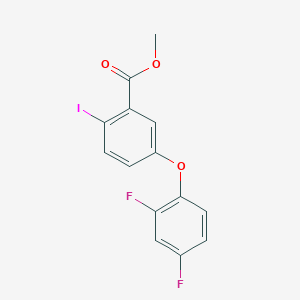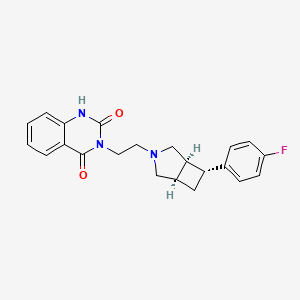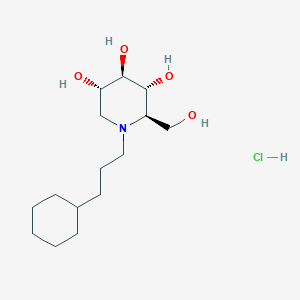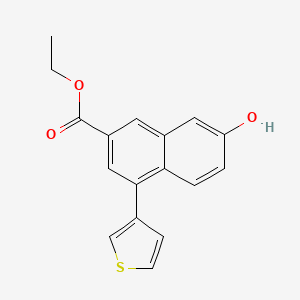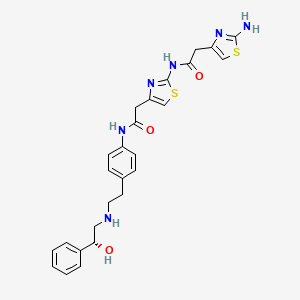
(2-Amino-4-thiazolyl)acetyl Mirabegron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4-thiazolyl)acetyl Mirabegron: is a compound that serves as an impurity of mirabegron, a medication primarily used to treat overactive bladder. This compound is characterized by its complex molecular structure, which includes a thiazole ring, a common feature in many biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-thiazolyl)acetyl Mirabegron involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable amine with a thioamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
化学反応の分析
Types of Reactions
(2-Amino-4-thiazolyl)acetyl Mirabegron undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
(2-Amino-4-thiazolyl)acetyl Mirabegron has several scientific research applications, including:
Chemistry: Used as a reference material for the study of thiazole derivatives and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied as an impurity in mirabegron formulations to ensure the safety and efficacy of the drug.
Industry: Used in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of (2-Amino-4-thiazolyl)acetyl Mirabegron involves its interaction with specific molecular targets and pathways. As a derivative of mirabegron, it is likely to interact with beta-3 adrenergic receptors, leading to the relaxation of smooth muscle in the bladder . This interaction is mediated through the activation of cyclic adenosine monophosphate (cAMP) pathways, resulting in reduced bladder contractions and improved urinary control .
類似化合物との比較
Similar Compounds
Mirabegron: The parent compound used to treat overactive bladder.
2-Aminothiazole: A related compound with various biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
(2-Amino-4-thiazolyl)acetyl Mirabegron is unique due to its specific structure and role as an impurity in mirabegron formulations. This uniqueness allows for its use in quality control and safety assessments of pharmaceutical products .
特性
分子式 |
C26H28N6O3S2 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC名 |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-24(35)32-26-31-21(16-37-26)13-23(34)29-19-8-6-17(7-9-19)10-11-28-14-22(33)18-4-2-1-3-5-18/h1-9,15-16,22,28,33H,10-14H2,(H2,27,30)(H,29,34)(H,31,32,35)/t22-/m0/s1 |
InChIキー |
WCZUXPQHIGZAGI-QFIPXVFZSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)O |
正規SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-benzyl-4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B13862554.png)
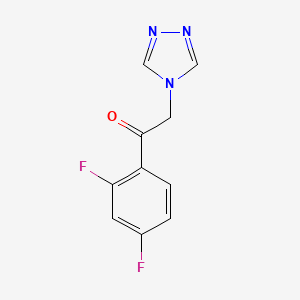
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
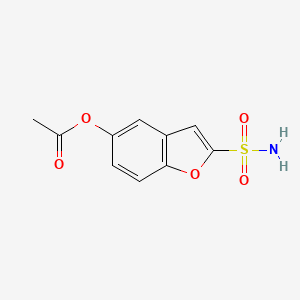
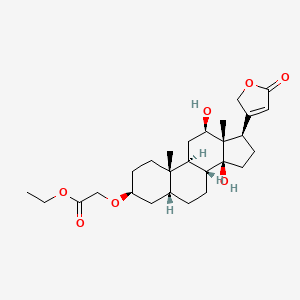
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
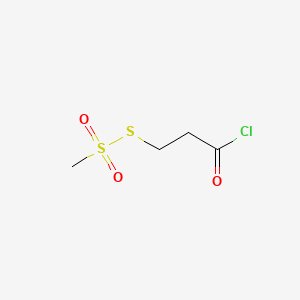
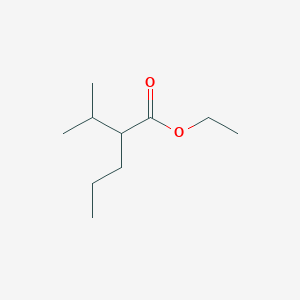
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
